molecular formula C17H20O3 B1405478 Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 340023-13-4

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1405478
CAS No.: 340023-13-4
M. Wt: 272.34 g/mol
InChI Key: KWNJFSYQBINEBW-UHFFFAOYSA-N
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Description

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and rigidity. The presence of a formyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process can be carried out under metal-free conditions, using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, making it accessible for laboratory-scale synthesis .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Benzyl 4-carboxybicyclo[2.2.2]octane-1-carboxylate.

    Reduction: Benzyl 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylate ester can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making it a valuable compound for biochemical studies.

Comparison with Similar Compounds

Uniqueness: Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate stands out due to its combination of a rigid bicyclic structure with reactive formyl and carboxylate groups. This makes it a highly versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-13-16-6-9-17(10-7-16,11-8-16)15(19)20-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJFSYQBINEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (COCl)2 (16.5 ml, 188 mmol) in methylene chloride (150 ml) is cooled to −63°. DMSO (18 ml, 362 mmol) is then added dropwise. The resulting mixture is stirred for 30 minutes and then a mixture of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester (XVIII, Example 93, 34.5 g, 125 mmol) in methylene chloride (100 ml) is added over 15 minutes. After another 30 minutes, triethylethylamine (70 ml, 502 mmol) in methylene chloride (30 ml) is added over 25 minutes. (Extra Caution: extremely exothermic reaction when the first equivalent of the triethylamine is added.) The reaction mixture then stirred for another 45 minutes and the cooling bath is removed and allowed to warm up to 20-25°. Water (50 ml) is added and the organic layer is separated, dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 9.51, 7.32, 5.11, 1.88 and 1.64.
[Compound]
Name
Oxalyl chloride (COCl)2
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 3
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 5
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

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